Methyl 5-cyanonicotinate
Overview
Description
Methyl 5-cyanonicotinate is an organic compound with the molecular formula C8H6N2O2. It is a derivative of nicotinic acid, featuring a cyano group at the 5-position and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Scientific Research Applications
Methyl 5-cyanonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Future Directions
While specific future directions for “Methyl 5-cyanonicotinate” are not available, research in the field of heterocyclic compounds is ongoing. Studies are revealing numerous natural products and synthetic derivatives incorporating a quinoline scaffold, which have potential biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Methyl 5-cyanonicotinate, also known as Methyl nicotinate , is a methyl ester of Niacin . It primarily targets the peripheral vasculature . The compound’s action is thought to involve peripheral vasodilation .
Mode of Action
The mode of action of this compound involves enhancing local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This vasodilation is thought to be promoted by the release of prostaglandin D2 .
Result of Action
The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which enhance local blood flow and potentially alleviate inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 5-cyanonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-cyanonicotinic acid.
Reduction: Formation of 5-aminonicotinic acid.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory effects.
5-cyanonicotinic acid: The parent compound of methyl 5-cyanonicotinate, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a cyano group and a methyl ester group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 5-cyanopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVYUFWNPLVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545259 | |
Record name | Methyl 5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106726-82-3 | |
Record name | Methyl 5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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